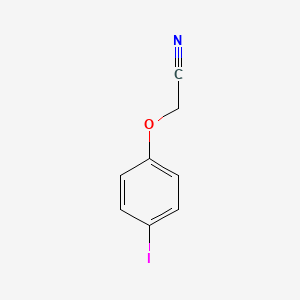

2-(4-Iodophenoxy)acetonitrile

説明

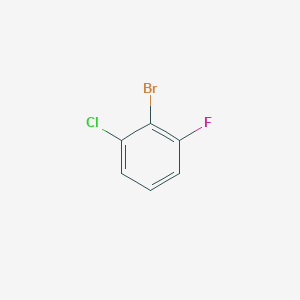

2-(4-Iodophenoxy)acetonitrile is a chemical compound with the CAS Number: 243657-95-6 . It has a molecular weight of 259.05 .

Molecular Structure Analysis

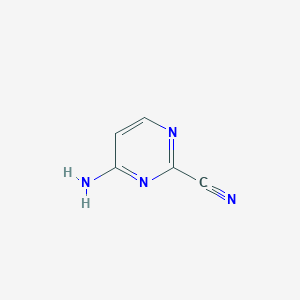

The IUPAC name for 2-(4-Iodophenoxy)acetonitrile is (4-iodophenoxy)acetonitrile . The InChI code for this compound is 1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 .Physical And Chemical Properties Analysis

2-(4-Iodophenoxy)acetonitrile has a melting point of 56-57 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Organic Synthesis Intermediary

2-(4-Iodophenoxy)acetonitrile serves as a valuable intermediate in organic synthesis. Its iodine atom can undergo various cross-coupling reactions, making it a versatile building block for constructing complex organic molecules. For instance, it can participate in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the surface properties of materials. By attaching it to polymers or surfaces, researchers can introduce nitrile groups that can further react to create novel materials with desired properties such as increased thermal stability or altered electrical conductivity .

Medicinal Chemistry

2-(4-Iodophenoxy)acetonitrile is used in medicinal chemistry for the synthesis of various biologically active molecules. Its incorporation into drug-like structures can lead to the development of new therapeutic agents, particularly in the realm of cancer treatment where iodinated compounds are often used for their unique biological activities .

Catalyst Development

This compound is also instrumental in the development of catalysts. The iodophenoxy group can act as a ligand, coordinating to metals and forming part of catalytic systems used in a wide range of chemical transformations, including oxidation and reduction reactions .

Agrochemical Research

In agrochemical research, 2-(4-Iodophenoxy)acetonitrile can be used to create new pesticides and herbicides. Its ability to disrupt certain biological pathways in pests makes it a candidate for the development of new, more effective agrochemicals .

Environmental Studies

The environmental fate of iodinated compounds like 2-(4-Iodophenoxy)acetonitrile is of interest in environmental studies. Researchers can track its degradation products and study its impact on ecosystems, which is crucial for assessing the environmental risk of new iodinated compounds before they are widely used .

Safety and Hazards

特性

IUPAC Name |

2-(4-iodophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQKVMAJULRRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenoxy)acetonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)